methyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methylpropyl group, a tetrazole-linked benzamide moiety, and a carboxylate ester. The thiazole ring is a common scaffold in medicinal chemistry due to its bioisosteric properties and metabolic stability. The tetrazole group, a non-classical bioisostere for carboxylic acids, enhances bioavailability and resistance to enzymatic degradation.
Properties
Molecular Formula |
C18H20N6O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[4-(5-methyltetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N6O3S/c1-10(2)9-14-15(17(26)27-4)19-18(28-14)20-16(25)12-5-7-13(8-6-12)24-11(3)21-22-23-24/h5-8,10H,9H2,1-4H3,(H,19,20,25) |
InChI Key |
FOMPICUYODPVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate, with the CAS number 1442084-40-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Molecular Formula : CHNOS
Molecular Weight : 400.5 g/mol
Structure : The compound features a thiazole ring, a tetrazole moiety, and various substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anticancer properties and enzyme inhibition. Research indicates that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For example, thiazole derivatives have shown efficacy against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. These compounds are believed to interact with cellular pathways involved in cancer progression.
Case Studies
- Cytotoxicity Evaluation : A study reported that thiazole derivatives exhibited remarkable cytotoxicity against several cancer cell lines. The data indicated that compounds structurally related to this compound demonstrated IC50 values in the low nanomolar range against specific kinases involved in cancer signaling pathways .
- Enzyme Inhibition Studies : Another investigation into similar thiazole compounds revealed their ability to inhibit key tyrosine kinases such as EGFR and PDGFR, which are critical in tumor growth and proliferation. The study found that some derivatives had IC50 values as low as 0.64 nM against PDGFR .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : The compound likely interacts with specific kinases that are pivotal in cancer cell signaling.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to reduced viability.
Comparative Analysis of Biological Activity
A comparative analysis of related thiazole derivatives demonstrates varying degrees of biological activity based on structural modifications. Below is a summary table highlighting some relevant findings:
| Compound | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | HTC-116 | 0.78 | EGFR Inhibition |
| Compound B | HepG-2 | 0.64 | PDGFR Inhibition |
| Methyl Thiazole | Multiple Lines | Low nM Range | General Cytotoxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s thiazole core aligns with derivatives reported in and , but key substituent variations dictate distinct properties:
- Tetrazole vs. Triazole: The tetrazole in the target compound (pKa ~4.9) is more acidic than triazoles (pKa ~10–12) in compounds, enhancing solubility in physiological conditions.
- Methylpropyl vs. Fluorophenyl : The branched alkyl chain increases lipophilicity (logP ~3.5 estimated) compared to the fluorophenyl groups in (logP ~2.8–3.0), which may improve membrane permeability but reduce aqueous solubility.
Hydrogen Bonding and Crystal Packing
The tetrazole group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (N lone pairs), enabling diverse supramolecular motifs. In contrast:
- Compounds : Triazole groups participate in weaker C–H···N interactions, leading to less directional packing. The fluorophenyl groups engage in C–F···H–C interactions, reducing overall lattice energy .
- Compound : Thiol-thiadiazole interactions form S–H···N bonds (2.2–2.5 Å), creating rigid, planar layers .
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
